molecular formula C14H15F6N3O2S B11517446 2-[(2-Acetamido-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-[(2-Acetamido-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11517446
M. Wt: 403.35 g/mol
InChI Key: ICVPCUFXHVJHCY-UHFFFAOYSA-N
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Description

2-[(2-Acetamido-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a hexafluoropropan-2-yl group and a benzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Acetamido-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common method includes the acylation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with 2-acetamido-1,1,1,3,3,3-hexafluoropropan-2-yl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Acetamido-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamido group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[(2-Acetamido-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-Acetamido-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The hexafluoropropan-2-yl group enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The benzothiophene ring may interact with hydrophobic pockets within the target protein, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(2-Acetamido-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its hexafluoropropan-2-yl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and binding affinity, making it a valuable tool in various scientific applications.

Properties

Molecular Formula

C14H15F6N3O2S

Molecular Weight

403.35 g/mol

IUPAC Name

2-[(2-acetamido-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C14H15F6N3O2S/c1-6(24)22-12(13(15,16)17,14(18,19)20)23-11-9(10(21)25)7-4-2-3-5-8(7)26-11/h23H,2-5H2,1H3,(H2,21,25)(H,22,24)

InChI Key

ICVPCUFXHVJHCY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=C(C2=C(S1)CCCC2)C(=O)N

Origin of Product

United States

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